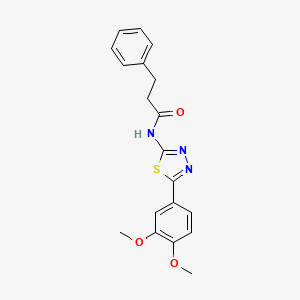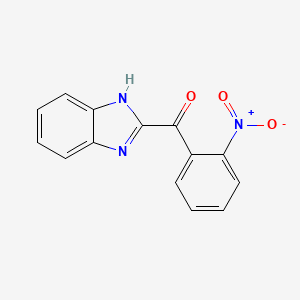
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The compound this compound is characterized by the presence of a benzimidazole ring fused with a nitrophenyl group, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone typically involves the condensation of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a suitable solvent such as N,N-dimethylformamide and a catalyst like sulfur. The reaction conditions are optimized to ensure the formation of the desired product with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards.
Análisis De Reacciones Químicas
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1H-benzimidazol-2-yl-(2-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone can be compared with other benzimidazole derivatives, such as:
1H-benzimidazol-2-yl-(phenyl)methanone: Similar in structure but lacks the nitro group, which may result in different chemical and biological properties.
1H-benzimidazol-2-yl-(4-nitrophenyl)methanone: Similar but with the nitro group in a different position, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological properties compared to other similar compounds.
Propiedades
Número CAS |
71443-46-4 |
|---|---|
Fórmula molecular |
C14H9N3O3 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9N3O3/c18-13(9-5-1-4-8-12(9)17(19)20)14-15-10-6-2-3-7-11(10)16-14/h1-8H,(H,15,16) |
Clave InChI |
RJVLXHQWNWGOIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Solubilidad |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
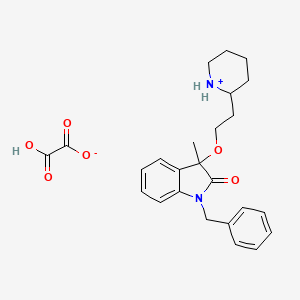
![5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14164324.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
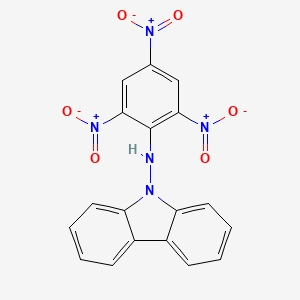
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
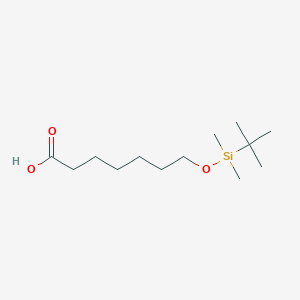

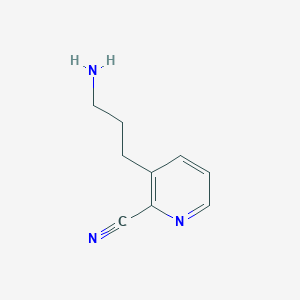
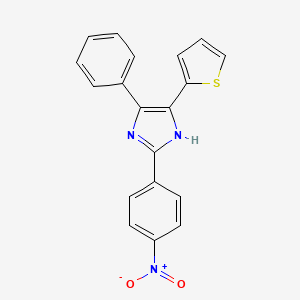
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
